2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a benzofuran ring fused with a thiazole ring, and a carboxylic acid functional group
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide array of biological activities, suggesting that they interact with multiple targets . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been reported to exhibit antimicrobial activity . The antimicrobial activity was found to be particularly effective when the substituent on the 4-position of the benzofuran contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been associated with antioxidant, antiviral, and antifungal activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Analysis
Biochemical Properties
Benzofuran and thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Benzofuran derivatives have been shown to exhibit antioxidant, antiviral, and antifungal activities . Thiazole derivatives have also been reported to have antiproliferative effects on certain cancer cell lines .
Molecular Mechanism
Benzofuran and thiazole derivatives are known to interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.
Thiazole Ring Formation: The thiazole ring is often constructed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of Benzofuran and Thiazole Rings: The benzofuran and thiazole rings are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated benzofuran or thiazole derivatives, amine-substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
This compound has shown potential in biological studies due to its structural similarity to natural products with biological activity. It can be used as a probe to study enzyme interactions and as a scaffold for the development of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of both benzofuran and thiazole rings, which are known pharmacophores, makes it a promising candidate for drug development.
Industry
In the materials science industry, this compound can be used in the development of organic semiconductors, dyes, and polymers. Its conjugated system allows for the exploration of its electronic properties, making it useful in the design of new materials with specific electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzofuran-2-yl)-1,3-thiazole-5-carboxylic acid: Lacks the propyl group, which may affect its biological activity and solubility.
4-Propyl-1,3-thiazole-5-carboxylic acid:
2-(1-Benzofuran-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid: The methyl group instead of the propyl group can lead to differences in steric interactions and reactivity.
Uniqueness
The unique combination of the benzofuran and thiazole rings, along with the propyl group and carboxylic acid functionality, gives 2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid distinct properties. These include enhanced biological activity, improved solubility, and specific electronic characteristics that are not present in similar compounds.
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-2-5-10-13(15(17)18)20-14(16-10)12-8-9-6-3-4-7-11(9)19-12/h3-4,6-8H,2,5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKJFINNCXJLGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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